

Application of 1-Chloro-5-fluoroisoquinoline in parallel synthesis

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Compound of Interest

Compound Name: 1-Chloro-5-fluoroisoquinoline

CAS No.: 435278-02-7

Cat. No.: B1370837

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Application Note: High-Throughput Functionalization of **1-Chloro-5-fluoroisoquinoline** in Parallel Synthesis

Executive Summary

This guide details the application of **1-Chloro-5-fluoroisoquinoline** (CAS: 194032-33-2) as a high-value scaffold in parallel medicinal chemistry. The isoquinoline ring is a privileged structure in drug discovery, frequently found in kinase inhibitors (e.g., Fasudil), antitumor agents, and GPCR ligands. The specific substitution pattern of the 1-chloro and 5-fluoro groups offers a unique "diversity-metabolism" duality:

- **C1-Chlorine:** A highly reactive electrophilic handle for rapid library generation via or Pd-catalyzed cross-couplings.
- **C5-Fluorine:** A strategic metabolic blocker that prevents oxidation at the typically labile C5 position, while modulating the electronic properties of the benzenoid ring without introducing steric bulk comparable to a methyl group.

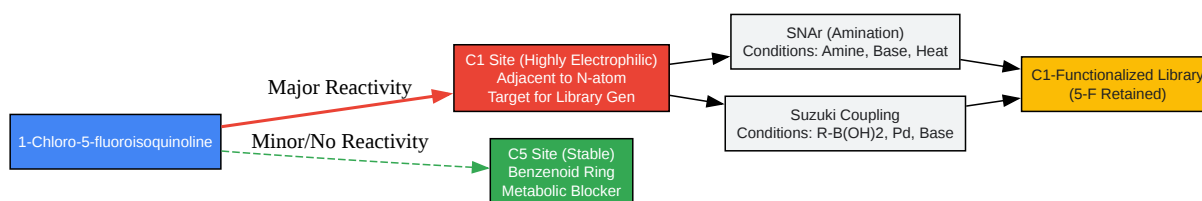
This protocol provides validated workflows for generating diverse libraries using this core, ensuring regioselectivity and high fidelity in automated or manual parallel synthesis formats.

Chemical Reactivity Profile & Mechanistic Logic

Successful parallel synthesis requires understanding the electronic bias of the scaffold. **1-Chloro-5-fluoroisoquinoline** possesses two halogenated sites, but they exhibit distinct reactivity profiles, enabling chemoselective functionalization.

- The C1-Position (The "Diversity Handle"): The C1 carbon is imine-like, adjacent to the electronegative nitrogen atom. The electron-deficient nature of the pyridine ring makes this position highly susceptible to nucleophilic attack. The chlorine atom serves as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) and oxidative addition in Palladium-catalyzed cycles.
- The C5-Position (The "Metabolic Shield"): The C5 fluorine is located on the benzenoid ring. While electron-withdrawing, it does not sufficiently activate the C5 position for nucleophilic aromatic substitution under standard conditions utilized for C1 displacement. Its primary role is to lower the HOMO energy of the ring system and block Cytochrome P450-mediated hydroxylation, a common clearance pathway for isoquinolines.

Diagram 1: Reactivity Map & Sequential Logic The following diagram illustrates the chemoselectivity, showing why C1 reacts preferentially over C5.



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Caption: Chemoselective functionalization map. The C1-Cl bond is the exclusive site of reaction under defined parallel synthesis conditions, preserving the C5-F motif.

Parallel Synthesis Protocols

These protocols are designed for 24-well or 96-well plate formats but can be scaled to individual vials.

Workflow A: Displacement (Amination)

This workflow is ideal for generating libraries of amino-isoquinolines. The reaction is driven by the electron-deficient nature of the C1 position.

Reagents:

- Scaffold: **1-Chloro-5-fluoroisoquinoline** (0.2 M in DMSO).
- Nucleophiles: Diverse primary or secondary amines (0.2 M in DMSO).
- Base: Diisopropylethylamine (DIPEA), neat.
- Solvent: Anhydrous DMSO or NMP.

Step-by-Step Protocol:

- Dispensing: Into each well of a reaction block, dispense 100 μL of the Scaffold stock (20 μmol).
- Reagent Addition: Add 120 μL of the specific Amine stock (24 μmol , 1.2 equiv).
- Base Addition: Add 10 μL of DIPEA (approx. 57 μmol , 2.8 equiv).
- Reaction: Seal the block and heat at 100°C for 12–16 hours with orbital shaking (600 rpm).
 - Note: Sterically hindered amines may require 120°C or microwave irradiation (140°C, 20 min).
- Workup (Solid Phase Extraction - SCX):

- Use SCX-2 (Strong Cation Exchange) cartridges.
- Condition cartridge with MeOH.
- Load reaction mixture.^{[1][2][3]}
- Wash with MeOH (removes DMSO, non-basic impurities, and excess unreacted core if not protonated).
- Elute product with 2M
in MeOH.
- Finishing: Evaporate solvent using a centrifugal evaporator (Genevac or SpeedVac).

Workflow B: Suzuki-Miyaura Cross-Coupling

This workflow introduces carbon diversity (aryl/heteroaryl groups) at C1.

Reagents:

- Scaffold: **1-Chloro-5-fluoroisoquinoline** (Solid or 0.2 M in Dioxane).
- Boronic Acids: Diverse aryl/heteroaryl boronic acids (Solid).
- Catalyst:
(Pre-complexed is preferred for stability).
- Base: 1M aqueous
or
.
- Solvent: 1,4-Dioxane.

Step-by-Step Protocol:

- Solids Dispensing: Weigh 20 μmol of Scaffold and 30 μmol (1.5 equiv) of Boronic Acid into reaction vials.
- Catalyst Addition: Add 1 mol% (approx. 0.2 mg) of
. Tip: Use a catalyst stock solution in Dioxane just before use for accuracy in small scales.
- Solvent/Base Addition: Add 400 μL of degassed 1,4-Dioxane and 100 μL of 1M
.
- Inertion: Purge the headspace with Nitrogen or Argon for 30 seconds; cap tightly.
- Reaction: Heat at 90°C for 12 hours.
- Workup:
 - Add 1 mL EtOAc and 0.5 mL water.
 - Agitate and centrifuge to separate phases.
 - Remove the organic (top) layer.
 - Pass through a silica plug or filter plate containing Celite/MgSO₄ to remove Pd residues and water.
- Finishing: Concentrate organic phase.

Quantitative Data Summary & QC

The following table summarizes expected outcomes based on the electronic properties of the **1-chloro-5-fluoroisoquinoline** core compared to non-fluorinated analogs.

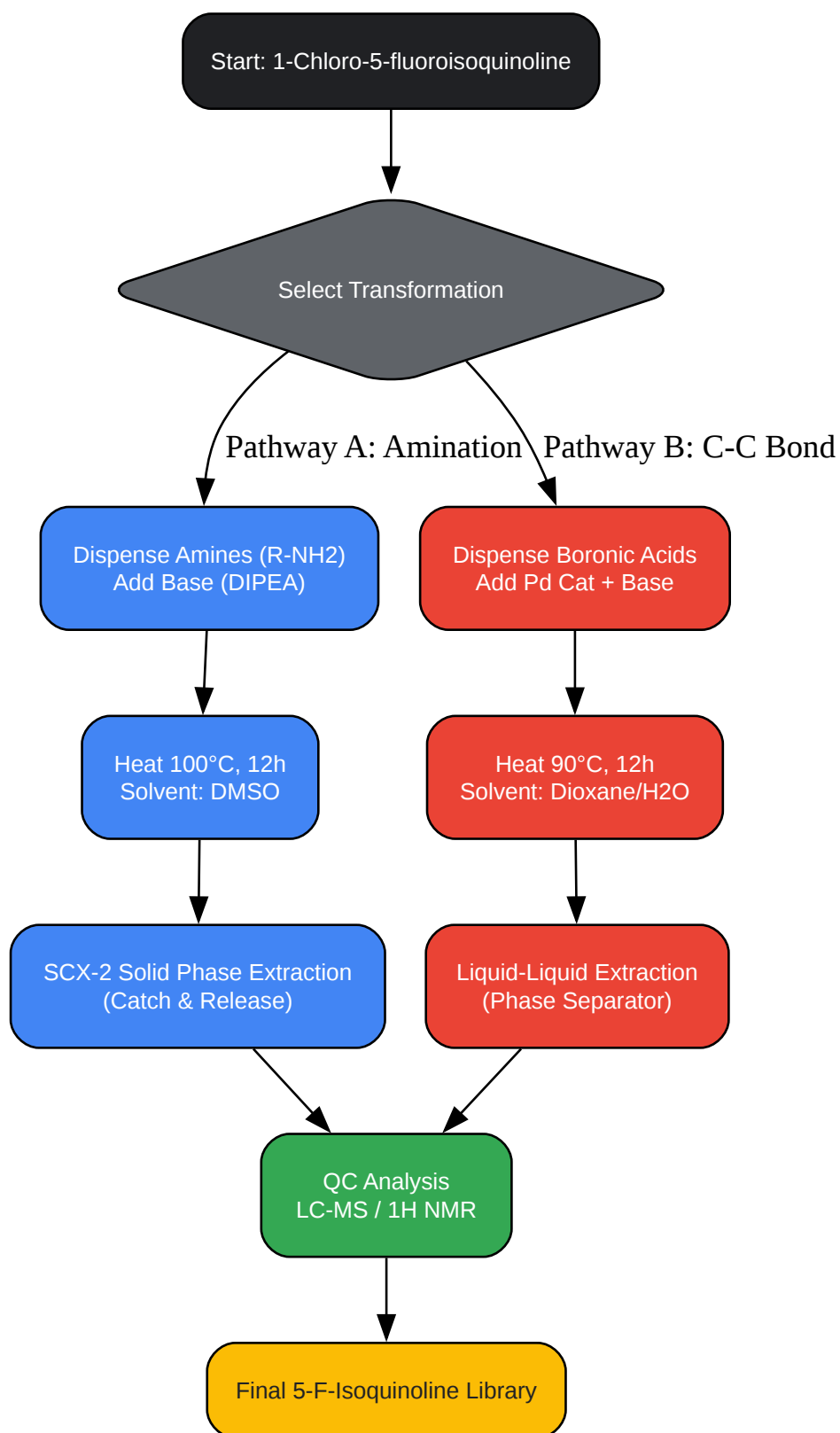
| Parameter | 1-Chloro-5-fluoroisoquinoline | 1-Chloroisoquinoline (Control) | Mechanistic Insight |
|-----------------------|-------------------------------|--------------------------------|---|
| Reactivity | High | High | N-atom activation dominates; 5-F inductive effect is minor at C1. |
| Suzuki Yield | >85% (Typical) | >90% | 5-F does not sterically hinder C1 coupling. |
| Metabolic Stability | Enhanced | Low (C5 oxidation prone) | 5-F blocks P450 oxidation at the electron-rich C5 position. |
| Lipophilicity (cLogP) | ~3.2 | ~2.8 | F increases lipophilicity slightly; useful for membrane permeability. |

Quality Control Criteria:

- Purity: >90% by LC-MS (UV 254 nm).
- Identity: Mass spectrum must show characteristic M+2 peak (if Cl remains) or expected product mass. Note: The product will lose the Cl isotope pattern upon successful substitution.
- ¹H NMR Validation: Disappearance of the C1-Cl adjacent proton signal (if applicable, though C1 is quaternary) and retention of the C5-F coupling patterns in the aromatic region.

Workflow Visualization

Diagram 2: Parallel Synthesis Workflow



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Caption: Decision tree for parallel library generation. Pathway A utilizes nucleophilic aromatic substitution, while Pathway B utilizes Pd-catalyzed cross-coupling.

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